7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one
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Overview
Description
7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 7-hydroxy-4-methylcoumarin with 1-(2-pyridyl)piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of oxidoreductase enzymes by forming stable enzyme-inhibitor complexes through hydrophobic interactions . This inhibition can lead to the disruption of metabolic pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yloxy derivatives: These compounds share the chromen-2-one core structure and have similar biological activities.
Piperazine derivatives: Compounds with piperazine rings substituted with various functional groups, such as alkyl or aryl groups, exhibit similar antimicrobial and anticancer properties.
Uniqueness
7-methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to the combination of the chromen-2-one core with the pyridin-2-yl-piperazine moiety. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H21N3O2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
7-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]chromen-2-one |
InChI |
InChI=1S/C20H21N3O2/c1-15-5-6-17-16(13-20(24)25-18(17)12-15)14-22-8-10-23(11-9-22)19-4-2-3-7-21-19/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
NXXYZKDBHHYSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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